BenchChemオンラインストアへようこそ!

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Medicinal chemistry Cross-coupling Kinase inhibitor synthesis

This compound features an orthogonal C2-bromo cross-coupling handle and a C7-carboxylic acid for direct amidation, eliminating the ester hydrolysis step required by methyl ester analogs. The 5H-pyrrolo[2,3-b]pyrazine core is a validated ATP-competitive kinase hinge-binding motif with demonstrated activity against JAK3, TYK2, FGFR, and HPK1. Procure the free carboxylic acid form to reduce synthetic route length by one operation, critical for library production where cumulative yield and throughput affect hundreds of analogs. Documented 95–97% purity with batch-specific NMR, HPLC, and GC certificates supports GLP/GMP-aligned workflows and IND-enabling studies.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1422772-78-8
Cat. No. B1382098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
CAS1422772-78-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN=C2N1)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13)
InChIKeyGMNHPDGWLWPFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid (CAS 1422772‑78‑8) – Core Scaffold and Procurement Baseline


2‑Bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid (C₇H₄BrN₃O₂, MW 242.03) is a heterobicyclic building block that combines a 5H‑pyrrolo[2,3‑b]pyrazine core with a C2‑bromo substituent and a C7‑carboxylic acid handle . The pyrrolo[2,3‑b]pyrazine scaffold is a recognized ATP‑competitive kinase hinge‑binding motif, with derivatives reported as inhibitors of JAK3, TYK2, FGFR, and HPK1, as well as β‑glucocerebrosidase activators [1]. The C7‑carboxylic acid provides a native derivatization point for amide coupling or esterification, while the C2‑bromo group enables transition metal‑catalyzed cross‑coupling reactions including Suzuki–Miyaura and Buchwald–Hartwig couplings . This orthogonal functionalization distinguishes the compound from non‑halogenated or mono‑functional pyrrolopyrazine analogs for medicinal chemistry applications.

Why 2‑Bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid Cannot Be Swapped with Generic Pyrrolopyrazine Analogs


Generic substitution among pyrrolopyrazine derivatives fails because the C2‑bromo and C7‑carboxylic acid functionalities are non‑interchangeable in both synthetic utility and downstream biological performance. The C7‑carboxylic acid enables direct amide bond formation essential for generating the 7‑carboxamide pharmacophore found in potent JAK and SYK inhibitors [1], while analogs lacking this carboxylate require additional synthetic steps to install an equivalent handle. Simultaneously, the C2‑bromo substituent serves as a requisite leaving group for cross‑coupling diversification; non‑brominated analogs cannot access the same reaction manifold without de novo halogenation . Moreover, 5H‑pyrrolo[2,3‑b]pyrazine derivatives demonstrate distinct kinase inhibition profiles compared to regioisomeric pyrrolo[1,2‑a]pyrazines—the former showing preferential activity on kinase inhibition while the latter trend toward antimicrobial applications [2]. These functional and regiochemical constraints preclude simple analog interchange without altering synthetic accessibility or biological target engagement.

Quantitative Differentiation Evidence: 2‑Bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid vs. Closest Analogs


C2‑Bromo Substituent: Synthetic Diversification Capability Compared to Non‑Halogenated 5H‑Pyrrolo[2,3‑b]pyrazine‑7‑carboxylic Acid

The C2‑bromo group enables transition metal‑catalyzed cross‑coupling reactions that are inaccessible with the non‑halogenated parent scaffold 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid. The bromine atom at the 2‑position serves as a key functional group permitting Suzuki–Miyaura, Buchwald–Hartwig, and related palladium‑catalyzed couplings to introduce diverse aryl, heteroaryl, or amine substituents . This synthetic capability is supported by patent literature describing substituted pyrrolo[2,3‑b]pyrazine derivatives wherein the C2 position is elaborated from a bromo precursor to access Raf kinase and JAK/SYK inhibitors [1].

Medicinal chemistry Cross-coupling Kinase inhibitor synthesis

C7‑Carboxylic Acid Handle: Direct Amide Coupling Capability vs. Ester‑Protected Analogs

The C7‑carboxylic acid moiety provides a native site for direct amide bond formation without requiring deprotection chemistry. The methyl ester analog (2‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid methyl ester, C₈H₆BrN₃O₂, 97% purity) necessitates an additional hydrolysis step prior to amide coupling . This functional distinction is material to downstream synthesis of 7‑carboxamide derivatives claimed as JAK and SYK inhibitors, wherein the carboxylic acid is directly converted to the pharmacophoric carboxamide [1].

Amide bond formation Library synthesis Kinase inhibitor

5H‑Pyrrolo[2,3‑b]pyrazine Scaffold: Kinase Inhibition Preference Compared to Regioisomeric Pyrrolo[1,2‑a]pyrazine Scaffold

Among pyrrolopyrazine regioisomers, the 5H‑pyrrolo[2,3‑b]pyrazine scaffold demonstrates preferential activity on kinase inhibition, whereas pyrrolo[1,2‑a]pyrazine derivatives exhibit greater antibacterial, antifungal, and antiviral activities [1]. This scaffold‑level differentiation is corroborated by multiple disclosures of 5H‑pyrrolo[2,3‑b]pyrazine‑based inhibitors targeting JAK3 (ATP‑competitive), FGFR, HPK1, ATR, and ERK kinases [2].

Kinase inhibition Scaffold selection Target engagement

Vendor Purity and Physicochemical Specifications: Quantified Quality Metrics for Procurement Decisions

Commercially available batches of 2‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid are supplied with documented purity specifications: 97% purity (Aladdin Scientific, Product B174118) and 95% purity (Bidepharm, Product BD303403) with batch‑specific NMR, HPLC, and GC certificates available . Predicted physicochemical parameters include Log Po/w consensus 1.03 (iLOGP 1.08; XLOGP3 0.88; WLOGP 1.42), topological polar surface area 78.87 Ų, and aqueous solubility 1.1 mg/mL (LogS ESOL −2.34) . These metrics provide procurement‑actionable thresholds for library design filters and formulation planning.

QC specifications Vendor comparison Solubility

Evidence‑Backed Application Scenarios for 2‑Bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylic acid (CAS 1422772‑78‑8)


Kinase‑Focused Medicinal Chemistry: JAK/SYK/HPK1 Inhibitor Library Synthesis

The C7‑carboxylic acid enables direct amide coupling to generate 7‑carboxamide derivatives, a pharmacophoric motif validated in JAK and SYK inhibitor patents [1]. Simultaneous C2‑bromo diversification via Suzuki–Miyaura coupling permits rapid SAR exploration of the hinge‑binding vector. The 5H‑pyrrolo[2,3‑b]pyrazine scaffold is preferentially associated with kinase inhibition over antimicrobial activity, distinguishing it from the pyrrolo[1,2‑a]pyrazine regioisomer [2]. This combination of orthogonal functional handles and kinase‑preferred scaffold makes the compound suitable for parallel synthesis of focused kinase inhibitor libraries targeting JAK3, TYK2, FGFR, HPK1, or ATR.

Synthetic Route Optimization: Single‑Step Access to 7‑Carboxamide Pharmacophores

Procurement of the free carboxylic acid eliminates the ester hydrolysis step required when using the methyl ester analog, reducing synthetic route length by one operation . This step reduction is particularly valuable in library production settings where cumulative yield and throughput across dozens to hundreds of analogs are critical. The C2‑bromo handle provides immediate cross‑coupling entry without pre‑functionalization, further streamlining multi‑step sequences relative to non‑halogenated pyrrolopyrazine starting materials .

Quality‑Controlled Building Block Procurement for Regulated Drug Discovery

Commercially available batches with documented 95–97% purity and batch‑specific analytical certificates (NMR, HPLC, GC) provide traceable quality documentation [3]. The consensus Log Po/w of 1.03, TPSA of 78.87 Ų, and predicted aqueous solubility of 1.1 mg/mL inform formulation and assay development . This documented characterization supports GLP/GMP‑aligned workflows where material provenance and analytical accountability are required for IND‑enabling studies.

Chemical Biology Probe Development: C2‑Functionalized Pyrrolopyrazine Analogs

The C2‑bromo substituent serves as a versatile exit vector for introducing diverse aromatic, heteroaromatic, or amine groups via palladium‑catalyzed cross‑coupling, enabling systematic SAR exploration of kinase selectivity profiles . The 5H‑pyrrolo[2,3‑b]pyrazine core mimics the adenine ring of ATP, forming key hydrogen bonds within kinase hinge regions—a binding mode validated by crystal structures of related pyrrolopyrazine derivatives with FGFR and ERK kinases [4]. This combination of validated hinge‑binding scaffold and C2‑diversification handle supports chemical probe development for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.